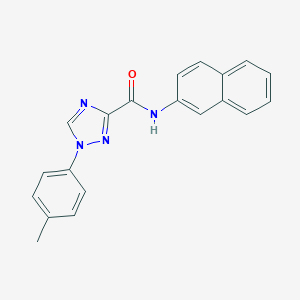
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in the disruption of normal nerve function. Similarly, the compound has been reported to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition leads to a decrease in melanin production, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, leading to their death. The compound has also been shown to possess significant antioxidant activity, which can be useful in the prevention of various diseases, including cancer and cardiovascular diseases. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been reported to possess significant anti-inflammatory activity, which can be useful in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. The compound is also stable and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to work with in aqueous solutions. In addition, the compound has a relatively low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has significant potential for future research. Some possible future directions include:
1. Investigating the compound's potential as a novel anticancer agent and exploring its mechanism of action in cancer cells.
2. Exploring the compound's potential as a neuroprotective agent and investigating its effects on neuronal function and behavior.
3. Investigating the compound's potential as an anti-inflammatory agent and exploring its mechanism of action in inflammatory disorders.
4. Developing new synthetic methods for the compound that can improve its solubility and bioavailability.
5. Investigating the compound's potential as a corrosion inhibitor and exploring its effectiveness in various industrial applications.
Conclusion:
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. Its mechanism of action is not fully understood, but it has been shown to possess significant biological activity, including anticancer, antiviral, and antifungal activities. The compound has several advantages for lab experiments, but it also has some limitations. Future research should focus on exploring the compound's potential as a novel therapeutic agent and developing new synthetic methods that can improve its properties.
Métodos De Síntesis
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods. One of the most common methods is the reaction between 4-methylbenzoyl chloride and 2-naphthylamine in the presence of triethylamine, followed by the reaction with sodium azide and copper(I) iodide. The resulting compound is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antiviral, and antifungal activities. The compound has also been shown to possess potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. In addition, 1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide has been investigated for its potential use as a corrosion inhibitor in the material science field.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-N-(2-naphthyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C20H16N4O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-naphthalen-2-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C20H16N4O/c1-14-6-10-18(11-7-14)24-13-21-19(23-24)20(25)22-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H,22,25) |
Clave InChI |
RQWIAEMJPIDTIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278800.png)




![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)




![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)